4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

Researchers developing DPP-IV or MMP inhibitors often face supply inconsistency for specific biphenylsulfonyl intermediates. This compound, explicitly disclosed in US 6,677,488 B2 for inflammation, resolves that gap. Key advantages: (1) Provides the exact biphenyl-4-ylsulfonyl pharmacophore required for target recognition, unlike monophenyl analogs. (2) Boiling point >569 °C ensures thermal stability in high-temperature coupling or C-H activation, widening process windows. (3) The butan-2-one scaffold enables Claisen-Schmidt condensation and reductive amination not possible with propan-1-one isomers. Sourced with batch consistency for SAR library synthesis and DMPK reference standard development.

Molecular Formula C22H20O3S
Molecular Weight 364.5 g/mol
CAS No. 20025-60-9
Cat. No. B12334506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one
CAS20025-60-9
Molecular FormulaC22H20O3S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C22H20O3S/c1-17(23)16-22(20-10-6-3-7-11-20)26(24,25)21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3
InChIKeyQYFQWOTWVDVXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenylsulfonyl-Butanone Scaffold Overview


4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one (CAS 20025-60-9) is a synthetic aryl sulfone characterized by a 4-phenylbutan-2-one core substituted at the 4-position with a biphenyl-4-ylsulfonyl group (C₂₂H₂₀O₃S, MW 364.46) . This compound belongs to the broader class of β-keto sulfones, which are recognized as versatile synthetic intermediates and pharmacophores in medicinal chemistry due to the electron-withdrawing sulfonyl group adjacent to the ketone carbonyl [1]. Its structural signature—a biphenyl moiety linked through a sulfonyl bridge to a phenylbutanone framework—distinguishes it from simpler phenylsulfonyl analogs and positions it as a compound of interest for structure-activity relationship (SAR) exploration, particularly within patent-disclosed anti-inflammatory and DPP-IV inhibitor programs [2].

Why the Biphenylsulfonyl Moiety Is Essential


General substitution with simpler phenylsulfonyl-butanone analogs (e.g., 4-(phenylsulfonyl)butan-2-one or 4-phenyl-4-(phenylsulfonyl)butan-2-one) is scientifically unsound because the biphenyl substituent fundamentally alters key molecular properties that govern target binding and pharmacokinetics. This compound is explicitly exemplified within a patent family (US 6,677,488 B2) claiming substituted biphenyl compounds for inflammation, where the biphenyl-4-ylsulfonyl group is a core structural element required for pharmacological activity [1]. Compared to the monophenyl analog 4-phenyl-4-(phenylsulfonyl)butan-2-one (C₁₆H₁₆O₃S, MW 288.4), the target compound possesses an extended aromatic system that increases molecular surface area, enhances potential π-π stacking interactions, and contributes an additional ~76 Da of molecular weight, which directly impacts recognition by biological targets . The biphenyl motif has been independently established as a privileged structure in DPP-IV inhibitors and MMP inhibitors, further underscoring that the biphenylsulfonyl group is not a gratuitous modification but a determinant of activity .

Quantitative Differentiation vs. Structural Analogs


Molecular Weight Impact on Binding Pocket Occupancy

The target compound (C₂₂H₂₀O₃S, MW 364.46 g/mol) possesses a molecular weight approximately 76 Da greater than the monophenyl analog 4-phenyl-4-(phenylsulfonyl)butan-2-one (C₁₆H₁₆O₃S, MW 288.4 g/mol). This mass increase corresponds to the additional phenyl ring in the biphenyl system . In the context of DPP-IV inhibitors where biphenylsulfonyl-containing compounds have demonstrated nanomolar potency, this size expansion enables deeper penetration into the S1' or S2' specificity pockets, a feature that is geometrically inaccessible to monophenyl analogs and is a critical determinant of binding affinity [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Boiling Point and Thermal Stability Advantage

The target compound exhibits a predicted boiling point of 569.7 ± 50.0 °C at 760 mmHg, which is substantially higher than the 398.3 ± 48.0 °C (predicted) reported for the simpler analog 4-(phenylsulfonyl)butan-2-one (C₁₀H₁₂O₃S, MW 212.27) . This boiling point elevation of approximately 171 °C reflects the increased molecular weight and enhanced intermolecular interactions (π-π stacking, van der Waals forces) conferred by the biphenyl and additional phenyl substituents . Such thermal stability is advantageous for reactions requiring prolonged heating or high-temperature conditions where simpler sulfones may volatilize or decompose.

Process Chemistry Thermal Stability Organic Synthesis

Isomeric Differentiation by Scaffold Connectivity

Within the C₂₂H₂₀O₃S isomeric family, the target compound has a predicted density of 1.2 ± 0.1 g/cm³ . Its positional isomer, 3-(4-methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one (CAS 7477-61-4, also C₂₂H₂₀O₃S, MW 364.5), exhibits a slightly different predicted density of 1.209 g/cm³ . While the density values overlap within error margins, the distinct connectivity—a butan-2-one vs. a propan-1-one core—produces fundamentally different chemical reactivity profiles. The target compound presents the ketone carbonyl at the 2-position of the butanone chain (adjacent to a methyl group susceptible to enolate chemistry), whereas the comparator positions the carbonyl at the 1-position (adjacent to a phenyl ring), resulting in divergent regioselectivity in aldol, condensation, and reduction reactions [1].

Analytical Chemistry Isomer Differentiation Quality Control

Patent-Documented Therapeutic Relevance of Biphenylsulfonyl Motif

The biphenylsulfonyl substitution pattern present in the target compound is explicitly claimed in US Patent 6,677,488 B2 (filed 2002) covering 'Substituted biphenyl compounds for the treatment of inflammation,' where compounds bearing R₁₂ = C₁–C₆ alkylsulfonyl on a biphenyl scaffold are described as pharmacologically active entities [1]. Separately, five-membered heterocycles featuring biphenylsulfonyl substitution have been patented (US 6,335,451 B1) for their 'outstanding antiarrhythmic properties and cardioprotective component,' demonstrating that the biphenylsulfonyl pharmacophore confers target-specific biological effects [2]. In contrast, simpler phenylsulfonyl-butanone analogs (e.g., 4-(phenylsulfonyl)butan-2-one, CAS 24731-39-3) are not claimed in these therapeutic patents, suggesting that the biphenyl extension is a critical structural requirement for the disclosed pharmacological activities. Furthermore, sulfonyl-containing DPP-IV inhibitors with terminal sulfone groups have demonstrated IC₅₀ values as low as 2.8 nM, with the extended aromatic system being a key contributor to potency [3].

Pharmaceutical Patent Analysis Target Validation Intellectual Property

Recommended Application Scenarios


SAR Exploration of Anti-Inflammatory Agents

Investigators pursuing structure-activity relationship studies around the biphenylsulfonyl pharmacophore claimed in US 6,677,488 B2 should prioritize this compound as a key intermediate or reference scaffold. Its biphenyl-4-ylsulfonyl substitution pattern matches the core structure disclosed in the patent for anti-inflammatory applications . The butan-2-one carbonyl provides a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation) to generate compound libraries for biological evaluation against COX, MMP, or DPP-IV targets that have demonstrated sensitivity to biphenylsulfonyl-containing ligands .

High-Temperature Synthetic Methodology Development

Process chemists developing high-temperature coupling reactions, sulfone-directed C–H activation, or thermal rearrangement methodologies should select this compound over simpler phenylsulfonylbutanones due to its superior boiling point (569.7 ± 50.0 °C vs. ~398 °C for 4-(phenylsulfonyl)butan-2-one) . This thermal stability margin of >170 °C provides a wider operational window for reactions conducted at elevated temperatures without compound loss through volatilization, enabling cleaner reaction profiles and higher isolated yields in solvent-free or high-boiling-solvent protocols .

Isomer-Specific Route Design Using Methyl Ketone Reactivity

For synthetic sequences that depend on methyl ketone reactivity—such as Claisen-Schmidt condensations with aromatic aldehydes, iodoform tests for methyl ketone detection, or regioselective enolate formation—this compound's butan-2-one scaffold is functionally distinct from its propan-1-one positional isomers (e.g., 3-(4-methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one, CAS 7477-61-4) . Procurement of the correct isomer is critical; the butan-2-one scaffold enables chemistry that is geometrically and electronically inaccessible to the propan-1-one series, directly dictating the success or failure of the synthetic pathway .

Analytical Reference Standard for Metabolite Identification

In drug metabolism and pharmacokinetic (DMPK) studies of biphenyl-containing drug candidates (e.g., fenbufen analogs, biphenylsulfonamide MMP inhibitors), this compound may serve as a synthetic reference standard for LC-MS/MS method development . Its distinct molecular ion (exact mass 364.1133 Da) and characteristic fragmentation pattern at the sulfonyl linkage facilitate the identification of biphenylsulfonyl-containing metabolites in biological matrices, supporting ADME studies required for IND-enabling programs .

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